2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
Description
Properties
IUPAC Name |
2-bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-15-9-4-8-14(19-15)13-7-3-6-12(18-13)11-5-1-2-10-17-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECZPHCYMKZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Bromo-6-methylpyridine
The foundational step in this route involves the bromination of 2-bromo-6-methylpyridine using liquid bromine under controlled conditions. As detailed in a patented method, the reaction proceeds in a dichloromethane-water biphasic system cooled to 10–20°C. Liquid bromine is added dropwise at a molar ratio of 1:3 (2-bromo-6-methylpyridine : Br₂), followed by heating to 50°C for 10 hours. This generates a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine in a 6:1 molar ratio. The pH is adjusted to 7–8 post-reaction, and the products are extracted using dichloromethane.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 10–20°C (initial), 50°C (reflux) |
| Molar Ratio (Substrate : Br₂) | 1:3 |
| Reaction Time | 10 hours |
| Yield | ~85% (combined products) |
Urotropin-Mediated Formylation
The brominated intermediates are subsequently reacted with urotropin (hexamethylenetetramine) in ethanol at 30–50°C for 10–14 hours. This step facilitates the introduction of an aldehyde group, forming a hexamine adduct. The molar ratio of 2-bromo-6-methylpyridine to urotropin is critical, maintained at 1:2 to avoid over-substitution.
Acidic Hydrolysis to Aldehyde
Hydrolysis of the adduct is achieved using a mixture of acetic acid and concentrated sulfuric acid at 80–100°C for 3–5 hours. This step cleaves the hexamine structure, yielding 2-bromo-6-formylpyridine . Post-hydrolysis, the product is purified via recrystallization using a 9:1 ethanol-water mixture, achieving a final purity of >98%.
Optimized Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Acid Composition | Acetic acid : H₂SO₄ (3:1) |
| Temperature | 80–100°C |
| Reaction Time | 4 hours |
| Yield | 72–75% |
Palladium-Catalyzed Cross-Coupling for Bipyridine Formation
Suzuki-Miyaura Coupling Strategy
An alternative route, adapted from catalytic transfer hydrogenation studies, employs a palladium-catalyzed Suzuki-Miyaura coupling to construct the bipyridine backbone. The protocol involves reacting 6-bromopyridine-2-carboxylate with a stannane reagent (e.g., 2-(tributylstannyl)-6-methoxypyridine) in the presence of Pd(PPh₃)₄ (1.1 mol%) and LiCl (10 eq.) in deoxygenated toluene. The reaction proceeds under nitrogen at 110°C for 24 hours, achieving a coupling efficiency of 89%.
Critical Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1.1 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 89% |
Bromination of the Bipyridine Intermediate
Post-coupling, the methoxy group is demethylated using HBr (48% aqueous solution) at 120°C for 6 hours, yielding a hydroxyl intermediate. Subsequent bromination with POBr₃ in acetonitrile at 80°C introduces the bromine substituent, completing the synthesis of the target compound.
Bromination Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | POBr₃ |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 78% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Bromination Route : Suitable for large-scale production due to straightforward steps and inexpensive reagents. However, the reliance on liquid bromine raises safety and handling concerns.
-
Coupling Route : Offers superior regioselectivity and milder conditions but requires costly palladium catalysts and stringent anaerobic setups.
Yield and Purity
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical transformations .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
Biological Activity
2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is a heterocyclic compound characterized by its unique structure, which includes multiple pyridine rings and a bromine substituent. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications.
The molecular formula of this compound is with a molecular weight of approximately 300.18 g/mol. Its structure allows for various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing more complex compounds.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₂BrN₃ |
| Molecular Weight | 300.18 g/mol |
| CAS Number | 100366-68-5 |
Medicinal Chemistry Applications
Recent studies have highlighted the biological activity of this compound, particularly its potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). In vitro assays demonstrated that it exhibits cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression, similar to other pyridine derivatives that target vascular endothelial growth factor receptor (VEGFR) pathways.
Inhibition Studies
In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on various enzymes involved in inflammatory processes. For instance, it has shown potential as a GSK-3β inhibitor, which plays a crucial role in multiple cellular processes including inflammation and apoptosis.
Table 2: Enzyme Inhibition Activity
These findings suggest that the compound could be beneficial in treating diseases where these enzymes are implicated.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to form complexes with metal ions in catalytic applications or bind to active sites on enzymes in medicinal contexts.
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of various pyridine derivatives, this compound was found to have comparable or superior activity against HepG2 and MDA-MB-231 cell lines when compared to established chemotherapeutics such as sorafenib .
- Inflammation Studies : Another investigation focused on the anti-inflammatory properties of this compound revealed significant reductions in nitric oxide (NO) and interleukin (IL)-6 levels in BV-2 microglial cells, indicating its potential as a therapeutic agent for neuroinflammatory diseases .
Q & A
Basic Research: Designing a Synthetic Route
Q: What are the critical considerations for developing a high-yield synthesis of 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine? A:
- Coupling Reaction Optimization : Utilize transition-metal-catalyzed cross-coupling (e.g., Suzuki or Negishi) for pyridyl-pyridyl bond formation. Nickel-based catalysts (e.g., NiCl₂(dppp)) have shown efficacy in bipyridine synthesis under mild conditions (80–100°C, inert atmosphere) .
- Halogen Selectivity : Ensure bromine acts as a directing/blocking group during coupling. Monitor steric effects using computational tools (DFT) to predict regioselectivity.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the product (>95% purity) .
Basic Research: Spectroscopic Characterization Challenges
Q: How to address discrepancies in NMR and mass spectrometry data during structural validation? A:
- NMR Analysis : Compare experimental -NMR shifts (e.g., aromatic protons at δ 7.8–8.5 ppm) with simulated spectra from software like ACD/Labs or MestReNova. Cross-validate with -NMR for quaternary carbon assignments (e.g., C-Br at ~150 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to resolve isotopic patterns (e.g., splitting). For ambiguous fragments, perform tandem MS/MS with collision-induced dissociation (CID) .
Advanced Research: Mechanistic Studies in Catalysis
Q: What experimental approaches elucidate the role of this compound in catalytic systems? A:
- Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to monitor ligand exchange rates in transition-metal complexes (e.g., Pd or Ru). Compare turnover frequencies (TOF) under varying temperatures .
- X-ray Crystallography : Co-crystallize the compound with metals (e.g., Cu(I)) to determine binding modes (e.g., κ¹-N vs. κ²-N,N’ coordination). Analyze bond lengths (e.g., M–N ≈ 2.0–2.2 Å) to infer electronic effects .
Advanced Research: Structure-Activity Relationship (SAR) in Drug Discovery
Q: How to evaluate the pharmacological potential of derivatives of this compound? A:
- Derivatization Strategies : Introduce substituents (e.g., -OH, -NH₂) at the 4-position of the pyridine rings to modulate lipophilicity (logP) and hydrogen-bonding capacity. Use Buchwald-Hartwig amination for amine functionalization .
- Biological Assays : Screen derivatives against kinase targets (e.g., EGFR or JAK2) using fluorescence polarization assays. Correlate IC₅₀ values with computed electrostatic potential maps (e.g., using Schrodinger’s Maestro) .
Advanced Research: Computational Modeling of Electronic Properties
Q: What computational methods predict the optoelectronic behavior of this compound in materials science? A:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gaps). Simulate UV-Vis spectra with TD-DFT to compare with experimental λₘₐₐ values (e.g., ~300 nm) .
- Charge Transport Studies : Use Marcus theory to calculate reorganization energies (λ ≈ 0.3–0.5 eV) for assessing hole/electron mobility in organic semiconductors .
Advanced Research: Resolving Contradictions in Reaction Outcomes
Q: How to troubleshoot unexpected byproducts in cross-coupling reactions involving this compound? A:
- Reaction Monitoring : Use in-situ IR spectroscopy to detect intermediates (e.g., boronate esters in Suzuki reactions). Adjust ligand-to-metal ratios (e.g., 2:1 SPhos/Pd) to suppress β-hydride elimination .
- Byproduct Analysis : Isolate side products via preparative HPLC and characterize using X-ray or NOESY to identify dimerization or protodehalogenation pathways .
Advanced Research: Stability and Degradation Pathways
Q: What methodologies assess the hydrolytic stability of this compound under physiological conditions? A:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Quantify degradation via LC-MS and identify products (e.g., debrominated analogs or hydroxylated species) .
- Radiolabeling Studies : Synthesize -labeled analogs to track degradation kinetics in microsomal preparations (e.g., human liver S9 fractions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
